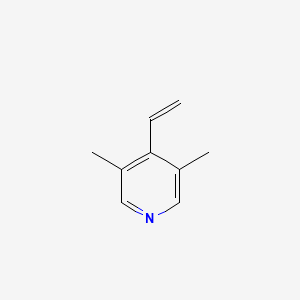

3,5-Dimethyl-4-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4-ethenyl-3,5-dimethylpyridine |

InChI |

InChI=1S/C9H11N/c1-4-9-7(2)5-10-6-8(9)3/h4-6H,1H2,2-3H3 |

InChI Key |

MDMMYFSXDYTJAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1C=C)C |

Origin of Product |

United States |

Polymerization Studies of 3,5 Dimethyl 4 Vinylpyridine

Copolymerization with Diverse Comonomers

Synthesis and Characterization of Block and Graft Copolymers

The synthesis of block and graft copolymers incorporating vinylpyridine units is a key strategy for creating functional materials with tailored self-assembly behaviors and properties. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are primary methods for achieving well-defined polymer architectures.

Block Copolymers: The synthesis of diblock copolymers using monomers like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) has been successfully demonstrated via RAFT polymerization. acs.orgdntb.gov.ua This process typically involves the polymerization of the first monomer to create a macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of the second monomer. acs.org For instance, polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) is a classic example synthesized via ATRP, where a polystyrene macroinitiator is chain-extended with 4-vinylpyridine. researchgate.net The synthesis of such block copolymers allows for the combination of distinct polymer properties, leading to microphase separation and the formation of ordered nanostructures in bulk and solution. researchgate.netrsc.org

Characterization of these copolymers is crucial to confirm their structure, molecular weight, and composition. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the incorporation of both monomer units and to determine the copolymer composition. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI), which indicates the degree of control over the polymerization. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measurements can identify distinct glass transition temperatures (Tg) for each block, confirming microphase separation. researchgate.netresearchgate.net

Table 1: Examples of Poly(4-vinylpyridine) Block Copolymers Synthesized via CRP

| Copolymer System | Polymerization Method | Characterization | Key Findings |

|---|---|---|---|

| Poly(2-vinylpyridine)-b-poly(4-vinylpyridine) | RAFT | NMR, Light Scattering | Successful synthesis of diblock copolymers with controlled molecular weights and near-quantitative blocking efficiency. acs.org |

| Polystyrene-b-poly(4-vinylpyridine) | ATRP | NMR, GPC, MALDI-TOF, DSC, TGA | Well-defined block copolymers were formed, exhibiting two distinct glass transitions, indicating phase separation. researchgate.net |

| Poly(4-vinylpyridine)-b-poly(N-acryloylpiperidine) | RAFT | SAXS, TEM | Formation of highly ordered morphologies, including cylinders, lamellae, and spheres, was observed. rsc.org |

Graft Copolymers: Graft copolymers can be prepared using "grafting from," "grafting to," or "grafting through" methods. For vinylpyridine-based systems, a common approach involves preparing a polymer backbone with initiation sites from which poly(vinylpyridine) chains can be grown. Redox polymerization systems have also been utilized to prepare graft copolymers containing polysiloxane and poly(4-vinylpyridine) segments. researchgate.net

Core-Shell Architectures and Microgel Formation

Core-shell particles and microgels are crosslinked polymer networks of sub-micron size that can exhibit stimuli-responsive behavior. researchgate.net Their unique architecture, with distinct core and shell regions, allows for the localization of different chemical functionalities and properties. mdpi.com

The most common method for synthesizing such particles is precipitation polymerization. mdpi.comnih.gov This process typically involves a two-step sequential polymerization. First, a "seed" or core particle is synthesized. Then, in a second step, a shell is polymerized around this core. mdpi.com The reactivity ratios of the monomer and cross-linker are critical factors that determine the final internal structure of the microgel. nih.gov When the reactivity ratio is less than one, it can lead to the formation of particles with a densely crosslinked core and a looser shell or corona. researchgate.netnih.gov

For vinylpyridine-based systems, the pyridine (B92270) functionality can be incorporated into either the core or the shell to impart pH-responsiveness. Core-shell microgels can be designed with a thermoresponsive core, such as poly(N-isopropylacrylamide) (pNIPAm), and a functional shell. mdpi.commdpi.com The synthesis of core-shell microgels with a zwitterionic hydrogel core and a temperature-responsive shell has been achieved through inverse miniemulsion RAFT polymerization, a method that facilitates the incorporation of hydrophilic molecules. rsc.org

Computational models have been developed to simulate microgel synthesis via precipitation polymerization, confirming that monomer-crosslinker reactivity ratios are responsible for the development of core-shell structures. nih.gov These simulations show that for certain reactivity ratios, the resulting particles have a bimodal distribution of dangling chain ends, corresponding to a dense core and a loose corona. researchgate.netnih.gov

Control of Polymer Microstructure and Architecture

Stereoregularity and Tacticity in Poly(3,5-Dimethyl-4-vinylpyridine)

Stereoregularity, or tacticity, refers to the spatial arrangement of chiral centers along a polymer chain and significantly influences the material's physical properties, such as crystallinity and solubility. quora.com The main types of tacticity are:

Isotactic: All substituents are on the same side of the polymer backbone.

Syndiotactic: Substituents are on alternating sides of the backbone.

Atactic: Substituents are randomly arranged.

The tacticity of poly(4-vinylpyridine) has been studied using ¹H-NMR spectroscopy, often requiring the synthesis of deuterated polymers to resolve the complex spectra of the polymer backbone. kpi.uacapes.gov.br Analysis of the methine proton signals allows for the quantification of isotactic triads. kpi.ua It has been shown that the stereoregularity of P4VP can be controlled during free radical polymerization by using host molecules or specific solvent conditions. For example, polymerization in the presence of randomly methylated β-cyclodextrin in acidic aqueous media can lead to highly heterotactic P4VP. epa.gov The polymerization temperature also plays a role, with lower temperatures in spontaneous polymerization processes generally leading to higher molecular weights. kpi.ua

Table 2: Influence of Polymerization Conditions on P4VP Tacticity

| Polymerization Condition | Resulting Tacticity | Method of Analysis | Reference |

|---|---|---|---|

| Spontaneous polymerization | Fraction of isotactic triads can be quantified. | ¹H-NMR | kpi.ua |

| Free radical polymerization with β-cyclodextrin in acidic media | Highly heterotactic (mr content > 0.81) | 2D NMR | epa.gov |

| Polymerization of deuterated monomer | Triad tacticity can be fully determined. | ¹H-NMR | capes.gov.br |

Crosslinking Strategies for the Formation of Polymeric Microspheres and Networks

Crosslinking is a fundamental process for transforming soluble linear polymers into insoluble, three-dimensional networks, which are the basis for materials like hydrogels, microspheres, and coatings. nih.gov Crosslinking can be achieved either during the polymerization process by including a multifunctional comonomer (cross-linker) or after polymerization through reactions involving the polymer's side chains.

For poly(vinylpyridine), the nitrogen atom in the pyridine ring offers a unique and versatile site for crosslinking. One prominent strategy is coordination chemistry, where multivalent metal ions or metal complexes are used to link different polymer chains together. researchgate.net For example, bifunctional palladium(II) or platinum(II) precursor complexes have been used to crosslink P4VP, creating materials whose viscosity can be tuned by changing the metal or its ligands. researchgate.net This type of coordination-based crosslinking is often reversible, leading to self-healing or stimuli-responsive materials.

Other crosslinking strategies applicable to vinyl polymers include:

Free Radical Polymerization: Incorporating a di-vinyl monomer, such as divinylbenzene, during the polymerization of the primary monomer.

Post-Polymerization Covalent Crosslinking: Reacting the pyridine units with difunctional alkylating agents (e.g., dihaloalkanes) to form pyridinium (B92312) bridges between chains.

These strategies are crucial for stabilizing structures like polymeric micelles and preventing their dissociation in vivo, thereby enhancing their performance in applications like drug delivery. nih.gov

Topological Polymers (e.g., star, brush, cyclic)

Beyond linear chains, polymers can be synthesized with more complex topologies, such as star, brush (or comb), and cyclic architectures. researchgate.net These non-linear structures exhibit unique physical properties compared to their linear counterparts, including differences in viscosity, hydrodynamic volume, and thermal properties. researchgate.net

Star Polymers: These consist of multiple polymer arms radiating from a central core. They can be synthesized by using a multifunctional initiator from which the arms are grown.

Brush Polymers: These have polymeric side chains grafted onto a linear polymer backbone, resembling a bottle brush.

Cyclic Polymers: These are ring-shaped polymers that lack chain ends. This topology leads to distinct properties such as higher glass transition temperatures and lower intrinsic viscosities compared to linear analogues of the same molecular weight. researchgate.net

The synthesis of these complex architectures generally relies on controlled polymerization techniques that allow for the precise construction of the desired topology. While the concepts are well-established in polymer chemistry, specific and detailed investigations into topological polymers derived solely from this compound are not widely reported in the literature. However, the principles used for other monomers, such as living anionic polymerization or CRP, are theoretically applicable. researchgate.netmdpi.com

Post-Polymerization Modifications and Functionalization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. utexas.edusemanticscholar.orgwiley-vch.de This approach is particularly useful when the desired functional monomer is incompatible with the chosen polymerization conditions. utexas.edu For poly(vinylpyridine), the nucleophilic nitrogen atom of the pyridine ring is the primary site for chemical modification.

The most common modification is quaternization , which involves reacting the pyridine nitrogen with an alkylating agent (e.g., an alkyl halide). nih.govresearchgate.net This reaction converts the neutral pyridine unit into a positively charged pyridinium salt, transforming the polymer into a strong polyelectrolyte or an ionene. This modification drastically alters the polymer's properties:

Solubility: Quaternization can render the typically organic-soluble polymer soluble in water.

Functionality: By choosing an alkylating agent with a desired functional group (e.g., hydroxyl, nitrile, amine), a wide variety of functionalities can be introduced. For example, using 2-bromoethanol (B42945) introduces a hydroxyl group, while using 4-bromobutyronitrile (B74502) introduces a nitrile group. nih.govresearchgate.net

Biological Activity: Quaternized poly(4-vinylpyridine) has been shown to exhibit significant antimicrobial properties against various bacteria, whereas the unmodified polymer does not. nih.govresearchgate.net

This modification technique allows for the creation of a library of functional polymers from a single parent polymer, where properties like charge density and hydrophilicity can be precisely tuned. semanticscholar.org The success of the modification can be confirmed by techniques like FT-IR spectroscopy and zeta potential measurements. nih.gov

Table 3: Examples of Post-Polymerization Modification of Poly(4-vinylpyridine)

| Modifying Agent | Introduced Functional Group | Resulting Property Change | Reference |

|---|---|---|---|

| 2-Bromoethanol | Hydroxyl (-OH) | Increased hydrophilicity, positive charge | nih.govresearchgate.net |

| 4-Bromobutyronitrile | Nitrile (-CN) | Positive charge, precursor for further modification (e.g., amidoximation) | nih.govresearchgate.net |

| 2-Bromoethylamine (B90993) hydrobromide | Primary Amine (-NH₂) | Positive charge, bactericidal characteristics | nih.govresearchgate.net |

Quaternization Reactions of Pendant Pyridine Units in Polymers

Quaternization is a fundamental post-polymerization modification technique that transforms the neutral pyridine units along a polymer backbone into cationic pyridinium salts. This reaction, an example of the Menshutkin reaction, typically involves treating the polymer with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmdpi.com This modification drastically alters the polymer's properties, most notably conferring solubility in polar solvents like water and introducing polyelectrolyte behavior.

For poly(this compound), the nitrogen atom on the pyridine ring remains the site of nucleophilic attack. The reaction with an alkylating agent, such as an alkyl halide (R-X), would convert the pendant 3,5-dimethylpyridine (B147111) units into N-alkyl-3,5-dimethylpyridinium halide units.

The primary factor distinguishing the quaternization of poly(this compound) from that of poly(4-vinylpyridine) is steric hindrance. The two methyl groups adjacent to the nitrogen atom, while not as impeding as substituents at the 2 or 6 positions, still create a more sterically crowded environment. This increased steric bulk is expected to decrease the rate of the SN2 reaction compared to the un-substituted analogue. Consequently, achieving a high degree of quaternization may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more reactive alkylating agents (e.g., alkyl iodides over chlorides). wikipedia.org Studies on other substituted pyridines have shown that steric hindrance can significantly lower reaction yields. nih.gov The degree of quaternization is also impacted by the size of the alkylating agent's R-group; larger, bulkier alkyl halides would face greater steric repulsion, leading to lower conversion rates. nih.gov

| Parameter | Effect on Poly(this compound) vs. Poly(4-vinylpyridine) | Rationale |

| Reaction Rate | Expected to be lower | Increased steric hindrance from the two methyl groups slows the approach of the alkyl halide to the nitrogen atom. |

| Degree of Quaternization | Potentially lower under identical conditions | Steric crowding may prevent some pyridine units from reacting, especially with longer alkyl chains. nih.gov |

| Required Reaction Conditions | More forcing (e.g., higher temperature, longer time) | To overcome the higher activation energy barrier caused by steric hindrance. |

| Choice of Alkylating Agent | Smaller and more reactive agents (e.g., methyl iodide) are likely more effective. | Smaller electrophiles can access the nitrogen atom more easily. |

Grafting of Functional Molecules onto Polymer Backbones

Grafting involves the attachment of new polymer chains (the graft) onto an existing polymer backbone. For pyridine-containing polymers, this can be achieved through several strategies. One common method involves a quaternization reaction where the "alkyl halide" is itself a polymer chain with a reactive halide end-group. This "grafting to" approach attaches the pre-formed polymer chains to the pyridine nitrogen.

Applying this to poly(this compound), the same principles of steric hindrance discussed for simple quaternization apply. The accessibility of the nitrogen atom is crucial for the success of the grafting reaction. The bulky nature of a polymer chain, compared to a small molecule alkyl halide, would magnify the steric challenge posed by the 3,5-dimethyl substitution. Therefore, achieving a high grafting density on a poly(this compound) backbone is anticipated to be more difficult than on a poly(4-vinylpyridine) backbone.

An alternative strategy could involve first functionalizing the pyridine ring or the methyl groups to create a reactive site, and then initiating a "grafting from" polymerization from that site. However, such modifications would also be subject to the steric and electronic environment of the 3,5-disubstituted ring. In all grafting scenarios, the efficiency and density of the grafted chains would be intrinsically linked to the steric accessibility of the reactive sites on the main polymer backbone.

Complexation with Metal Centers within Polymer Matrices (Metallopolymers)

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand, coordinating with various transition metal ions to form metallopolymers. These materials combine the processability of polymers with the catalytic, electronic, or magnetic properties of metal centers.

The coordination ability of poly(this compound) is directly informed by studies on its small-molecule analogue, 3,5-lutidine. Research has confirmed that 3,5-lutidine forms stable complexes with a range of first-row transition metals, including manganese(II), cobalt(II), nickel(II), zinc(II), and copper(II). nih.govnih.goviucr.orgakjournals.com In these complexes, the 3,5-lutidine molecule coordinates to the metal center through its nitrogen atom, demonstrating that the steric hindrance from the methyl groups is not prohibitive to metal binding. iucr.org

When incorporated into a polymer chain, the pendant 3,5-dimethylpyridine units of poly(this compound) are expected to retain this coordinating ability. The polymer could form complexes through both intra-chain (coordination of a metal ion by multiple pyridine units from the same chain) and inter-chain (coordination involving units from different chains, leading to cross-linking) interactions. The specific coordination number and geometry of the resulting metal centers would depend on the metal ion, the solvent, and the polymer concentration. While coordination is feasible, the steric bulk of the 3,5-dimethyl groups, compounded by the polymer backbone, would likely influence the stability and structure of the resulting metallopolymer compared to complexes formed with poly(4-vinylpyridine).

| Metal Ion | Reactant Example | Resulting Complex with 3,5-Lutidine | Expected Polymer Analogue | Reference |

| Manganese(II) | MnSO₄·H₂O | [Mn(C₇H₉N)(H₂O)₅]SO₄ | Pendant [Mn(pyridine unit)(H₂O)₅]²⁺ complexes | nih.gov |

| Cobalt(II) | CoSO₄·7H₂O | [Co(C₇H₉N)(H₂O)₅]SO₄ | Pendant [Co(pyridine unit)(H₂O)₅]²⁺ complexes | nih.gov |

| Nickel(II) | NiSO₄·6H₂O | [Ni(C₇H₉N)(H₂O)₅]SO₄ | Pendant [Ni(pyridine unit)(H₂O)₅]²⁺ complexes | nih.gov |

| Zinc(II) | ZnSO₄·7H₂O | [Zn(C₇H₉N)(H₂O)₅]SO₄ | Pendant [Zn(pyridine unit)(H₂O)₅]²⁺ complexes | nih.gov |

| Copper(II) | CuCl₂ | Cu(3,5-L)₂Cl₂ | Intra- or inter-chain Cu(II) cross-links | akjournals.com |

Coordination Chemistry and Catalytic Applications

3,5-Dimethyl-4-vinylpyridine as a Ligand in Metal Complexes

This compound is anticipated to function primarily as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine (B92270) nitrogen atom. The key features influencing its coordination are the steric hindrance from the two methyl groups and the electronic modifications to the pyridine ring.

Synthesis and Structural Elucidation of Metal Complexes (e.g., with Pt, Ni, Zn, Co, Rh centers)

Direct synthesis routes for metal complexes of this compound are not extensively documented. However, analogous synthetic methods used for other pyridine derivatives can be applied. Typically, these involve the reaction of a metal salt (e.g., chloride, sulfate (B86663), or acetate (B1210297) salts of Pt, Ni, Zn, Co) with the ligand in a suitable solvent.

Given the lack of specific structural data for this compound complexes, the isostructural complexes of 3,5-lutidine with Mn(II), Co(II), Ni(II), and Zn(II) provide the most direct insight into the probable coordination environment. nih.goviucr.orgiucr.org These complexes were synthesized by dissolving the corresponding metal sulfate in water and 3,5-lutidine, followed by heating and slow cooling to yield single crystals. nih.goviucr.org The resulting structures consist of an octahedral metal center coordinated to one 3,5-lutidine ligand and five water molecules, with a sulfate counter-ion. nih.goviucr.orgiucr.org

X-ray Crystallography of Coordination Compounds

X-ray crystallography of the analogous 3,5-lutidine complexes reveals an octahedral coordination geometry for Mn(II), Co(II), Ni(II), and Zn(II) centers. nih.goviucr.org In these compounds, of the formula [M(3,5-lutidine)(H₂O)₅]SO₄, the metal atom, the lutidine ligand, and one water molecule lie on a mirror plane, with the other water molecules arranged around the metal center. nih.goviucr.org The crystal packing is stabilized by an extensive network of hydrogen bonds between the coordinated water molecules and the sulfate anions. nih.goviucr.org

The key structural parameters for these complexes, which serve as a model for what might be expected for this compound complexes, are detailed below. The M—N bond distances are consistent with the ionic radii of the respective metals. iucr.org

Data derived from the isostructural 3,5-lutidine pentaaqua sulfate complexes. nih.goviucr.orgiucr.org

Spectroscopic Characterization of Ligand-Metal Interactions (e.g., IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for confirming the coordination of the this compound ligand to a metal center.

Infrared (IR) Spectroscopy : Coordination of a pyridine-type ligand to a metal ion typically causes a blue shift (an increase in wavenumber) of the C=N stretching vibration, which is observed around 1598 cm⁻¹ for free pyridine. mdpi.com For poly(4-vinylpyridine) complexes with cobalt and zinc, this characteristic shift to approximately 1615 cm⁻¹ indicates the formation of a coordinate bond between the pyridine nitrogen and the metal. mdpi.com A similar shift would be expected for complexes of this compound.

UV-Vis Spectroscopy : The electronic absorption spectra of pyridine-metal complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands. The color of the complexes, such as the pink blocks formed by the Co(II)-lutidine complex and the pale-green plates of the Ni(II)-lutidine complex, is a direct result of these electronic transitions. nih.goviucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is highly sensitive to the coordination environment. Upon complexation, the chemical shifts of the pyridine ring protons are expected to change significantly. Studies on various Pd(II) complexes with substituted pyridines have shown a clear correlation between the downfield shifts of the pyridine proton signals and the basicity of the ligand, confirming coordination. cdnsciencepub.com

Mass Spectrometry : Mass spectrometry can be used to determine the molecular weight of the complex and confirm its composition, including the number of ligands coordinated to the metal center.

Coordination Modes and Geometry (e.g., N-donor, π-coordination via vinyl group)

The primary and most stable coordination mode for this compound is as a σ-donor through the nitrogen atom of the pyridine ring. This is the standard mode for simple pyridine ligands. nih.gov The resulting geometry is dependent on the metal ion's preference and the other ligands present, with octahedral and square planar being common. nih.govnih.gov

A secondary, less common coordination mode involves the π-system of the vinyl group. While possible, π-coordination is generally weaker than N-coordination and is more likely to occur with electron-rich, low-valent metal centers that can engage in π-backbonding. In most cases, particularly with the divalent first-row transition metals (Co, Ni, Zn), coordination will occur exclusively through the nitrogen atom.

Electronic and Steric Influence of Methyl Groups on Coordination Affinity and Selectivity

The two methyl groups at the 3 and 5 positions have a profound impact on the ligand's coordination properties.

Electronic Influence : Methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. The increased electron density enhances the basicity and σ-donor strength of the nitrogen, leading to a stronger coordinate bond with a metal cation compared to an unsubstituted pyridine. nih.gov This effect generally leads to more stable complexes.

Steric Influence : The methyl groups adjacent to the nitrogen atom create steric hindrance. This bulkiness can influence the coordination number and geometry of the resulting complex. For instance, highly sterically demanding ligands can prevent the formation of otherwise preferred geometries or limit the number of ligands that can coordinate to the metal center. beilstein-journals.org This steric crowding can be beneficial in catalysis, where it can be used to control substrate access to the active site, thereby enhancing selectivity.

Applications of this compound Metal Complexes in Catalysis

While no specific catalytic applications of this compound metal complexes are reported, the unique steric and electronic properties of the ligand suggest potential utility in several areas of catalysis. Metal complexes incorporating sterically hindered ligands are often employed to enhance selectivity in chemical transformations.

For example, sterically hindered terpyridine ligands have been used in nickel-catalyzed reactions to prevent undesired side reactions like dimerization. Similarly, cobalt complexes with bulky terpyridine ligands have shown high efficiency in the hydroboration of less hindered alkenes, where the steric environment provided by the ligand is crucial for selectivity. It is plausible that complexes of this compound could be explored in similar catalytic systems, such as hydrofunctionalization, cross-coupling, or polymerization reactions, where controlling the steric environment around the metal's active site is key to achieving high selectivity and efficiency.

Role in Polymerization Catalysis (e.g., as ligands in organometallic catalysts)

The role of this compound as a ligand in organometallic catalysts for polymerization is an area that warrants further investigation. In principle, the pyridine nitrogen atom possesses a lone pair of electrons, making it a suitable Lewis base for coordination to a metal center. The presence of the vinyl group offers a site for potential polymerization or for anchoring the ligand to a polymer support.

The methyl groups at the 3 and 5 positions introduce steric bulk around the nitrogen donor atom. This steric hindrance can significantly influence the coordination geometry and the stability of the resulting organometallic complex. Compared to the unsubstituted 4-vinylpyridine (B31050), the increased steric demand of this compound could lead to catalysts with different activity and selectivity profiles in polymerization reactions. For instance, the steric environment created by the methyl groups might favor the formation of specific coordination pockets around the metal center, potentially influencing the stereochemistry of the resulting polymer.

While specific examples of organometallic catalysts bearing the this compound ligand for polymerization are not prominently documented, the fundamental principles of ligand design in catalysis suggest that its unique steric and electronic properties could be harnessed to fine-tune the performance of polymerization catalysts.

Catalytic Activity in Organic Transformations (e.g., C-H activation, carbonylation)

The catalytic activity of this compound in organic transformations such as C-H activation and carbonylation remains a largely unexplored field. Pyridine-based ligands are known to play crucial roles in various catalytic cycles, often by stabilizing the metal center and modulating its electronic properties.

In the context of C-H activation , the electronic nature of the pyridine ring, influenced by the electron-donating methyl groups, could impact the reactivity of a coordinated metal center towards C-H bond cleavage. The steric bulk of the methyl groups might also play a role in directing the regioselectivity of C-H activation on a substrate.

For carbonylation reactions, where metal complexes catalyze the insertion of carbon monoxide into organic molecules, the ligand environment is critical. The coordination of this compound to a metal center could affect the rates of key elementary steps in the catalytic cycle, such as CO insertion and reductive elimination. However, specific studies detailing the application of this particular ligand in carbonylation catalysis are not readily found.

Mechanistic Insights into Catalytic Cycles and Intermediates

Due to the limited number of studies focusing on the catalytic applications of this compound, detailed mechanistic insights into its role in catalytic cycles and the characterization of corresponding intermediates are not available.

Generally, in a catalytic cycle involving a pyridine-based ligand, the ligand can:

Stabilize the active metal center against decomposition.

Modulate the electronic properties of the metal, thereby influencing its reactivity.

Influence the stereochemistry of the reaction through steric interactions.

Participate directly in the reaction mechanism , for example, by acting as a proton shuttle.

Reactivity and Reaction Mechanisms of 3,5 Dimethyl 4 Vinylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3,5-dimethyl-4-vinylpyridine is dominated by the electronic influence of the nitrogen atom. The nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which does not participate in the aromatic π-system. This lone pair makes the nitrogen atom both basic and nucleophilic. Consequently, it readily reacts with electrophiles such as protons (acid-base reaction) and alkylating agents to form pyridinium (B92312) salts. This quaternization reaction significantly alters the electronic properties of the entire molecule. researchgate.netnih.govresearchgate.net

The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present or the ring is further activated by quaternization. nih.govmdpi.com For this compound, the 4-position is occupied by the vinyl group, making direct nucleophilic substitution at this site complex without displacement of the vinyl moiety.

Reactions Involving the Vinyl Group

The exocyclic C=C double bond is a major hub of reactivity for the molecule, participating in addition, cycloaddition, and polymerization reactions. The reactivity of this group is strongly modulated by the electronic state of the pyridine ring.

The vinyl group of this compound can undergo electrophilic addition reactions, such as hydrohalogenation. masterorganicchemistry.compressbooks.pubualberta.ca The mechanism involves the addition of a proton to the vinyl group to form a carbocation intermediate, which is then attacked by the halide anion. The initial protonation can occur at the pyridine nitrogen, which enhances the electron-withdrawing character of the ring and makes the vinyl group highly susceptible to nucleophilic attack.

This electron-deficient nature makes the vinyl group an excellent Michael acceptor, particularly upon protonation or quaternization of the ring nitrogen. wikipedia.org This facilitates the conjugate addition (or Michael addition) of a wide array of soft nucleophiles across the double bond. nih.govthieme-connect.com This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation at the ethyl side chain. researchgate.netnih.gov

| Nucleophile Class | Specific Examples | Reference |

|---|---|---|

| Carbon-Centered | Malonate Esters, Organolithium Reagents, Enolates | nih.govnsf.gov |

| Nitrogen-Centered | Amines (Primary, Secondary), Indole | researchgate.netnih.gov |

| Oxygen-Centered | Alcohols, Phenols | nih.gov |

| Sulfur-Centered | Thiols, Sodium Methanesulfinate | nih.gov |

As a substituted alkene, the vinyl group of this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com Thermal Diels-Alder reactions involving vinylpyridines often result in low yields. rsc.org However, the reaction's efficiency and selectivity can be dramatically improved through the use of Lewis acids. The Lewis acid coordinates to the basic nitrogen of the pyridine ring, which significantly lowers the LUMO energy of the vinyl dienophile, thereby accelerating the reaction with a conjugated diene. rsc.orgresearchgate.net This catalytic approach provides a powerful method for constructing complex cyclohexyl-appended pyridine structures. rsc.org

The vinyl group is readily polymerizable, making this compound a functional monomer. Its polymerization behavior is expected to be very similar to that of the well-studied 4-vinylpyridine (B31050) (4VP). It can undergo spontaneous or free-radical polymerization to form poly(this compound). researchgate.net

Of significant importance is the ability to use controlled radical polymerization techniques, such as Nitroxide-Mediated Radical Polymerization (NMRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.educmu.eduacs.orgacs.org These methods, extensively studied for 4VP, allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. acs.orgacs.org

Reactivity of the Methyl Groups (e.g., deprotonation, functionalization)

The methyl groups at the 3- and 5-positions are not merely passive substituents. While generally unreactive, their C-H bonds are weakly acidic due to the influence of the aromatic ring. They can be deprotonated by very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. rsc.org This nucleophilic species can then be functionalized by reacting it with a variety of electrophiles, providing a route to elaborate the pyridine core at these positions. guidechem.comwikipedia.org This reactivity is analogous to that observed in other lutidine and picoline derivatives.

Modern synthetic methods also allow for the functionalization of typically unreactive methyl C(sp³)–H bonds through radical-mediated pathways, which could potentially be applied to this molecule for late-stage diversification. nih.govnih.govacs.org

| Electrophile Class | Specific Examples | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Elongated Alkyl Chain |

| Carbonyl Compounds | Benzaldehyde, Acetone, Carbon Dioxide | Alcohol, Carboxylic Acid |

| Silyl Halides | Trimethylsilyl Chloride | Silylmethyl Group |

| Epoxides | Ethylene Oxide | Hydroxyethyl Group |

Detailed Mechanistic Investigations and Kinetic Studies

Detailed mechanistic and kinetic studies, primarily conducted on the closely related 4-vinylpyridine and other vinylpyridine isomers, provide significant insight into the reactivity of this compound.

Polymerization Kinetics: The RAFT polymerization of 4-vinylpyridine has been the subject of detailed kinetic modeling. acs.org These studies have determined key rate coefficients for the process, which are crucial for controlling the polymerization and scaling up production. The established model provides a strong foundation for predicting the behavior of the 3,5-dimethyl derivative. acs.org

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Addition Rate Coefficient | kadd | 6.50 × 104 | L mol–1 s–1 |

| Fragmentation Rate Coefficient | kfrac | 2.56 × 103 | s–1 |

| RAFT Equilibrium Coefficient | KRAFT, main | 25.4 | L mol–1 |

Studies on the NMRP of 4VP have demonstrated the influence of temperature and nitroxide concentration on the reaction kinetics. cmu.eduacs.org For instance, a decrease in temperature leads to a lower polymerization rate and a longer induction period. cmu.edu The concentration of the nitroxide controlling agent does not significantly affect the rate of polymerization but is inversely related to the final molecular weight of the polymer. cmu.eduacs.org

Cycloaddition Mechanism: Computational studies on the Lewis acid-promoted Diels-Alder reaction of vinylpyridines have elucidated the catalyst's role. The coordination of the Lewis acid to the pyridine nitrogen polarizes the vinyl group, leading to a more asynchronous transition state. This increased polarization enhances the reaction rate and governs the regioselectivity of the cycloaddition. rsc.org

Organometallic Mechanisms: While not a direct reaction of the compound itself, studies on organometallic complexes incorporating vinylpyridine ligands offer further mechanistic insight. For example, the oxidative addition of methyl iodide to cycloplatinated 2-vinylpyridine (B74390) complexes has been shown through kinetic analysis to proceed via an SN2 mechanism. nih.gov

Identification of Reaction Intermediates

There is a lack of published research specifically identifying the reaction intermediates formed during chemical transformations of this compound. While general principles of vinylpyridine reactivity suggest the possibility of various intermediates depending on the reaction type (e.g., radical, cationic, or anionic polymerization; electrophilic addition to the vinyl group), specific spectroscopic or trapping studies to characterize these transient species for this particular compound have not been reported in the accessible literature.

Therefore, a data table of identified reaction intermediates for this compound cannot be provided at this time.

Elucidation of Rate-Determining Steps

As no specific kinetic data or mechanistic studies for reactions of this compound have been found, a data table detailing rate-determining steps and associated kinetic parameters cannot be generated. Further experimental research would be necessary to establish this information.

Theoretical and Computational Studies on 3,5 Dimethyl 4 Vinylpyridine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are performed to understand the electronic behavior of a molecule, which governs its structure, properties, and reactivity. Density Functional Theory (DFT) is a common and effective QM method used for these types of investigations. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, molecular orbitals)

Electronic structure analysis reveals how electrons are distributed within a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbitals: For 3,5-Dimethyl-4-vinylpyridine, calculations would determine the shapes and energies of all molecular orbitals. The HOMO would likely be a π-orbital distributed across the vinyl group and the pyridine (B92270) ring, indicating the region from which an electron is most easily donated. The LUMO would likely be a π*-orbital, representing the region most receptive to accepting an electron.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. Conversely, a large gap indicates high kinetic stability. According to Koopman's theorem, the energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. mdpi.com

A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculations, is shown below.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔEgap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |

Prediction of Spectroscopic Properties (e.g., theoretical IR, UV-Vis, NMR)

QM methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical IR: Calculations can predict the vibrational frequencies of the molecule. For this compound, this would show characteristic peaks for C=C stretching in the vinyl group and the aromatic ring, C-H stretching from the methyl and vinyl groups, and ring vibrations specific to the substituted pyridine.

Theoretical UV-Vis: Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis spectra. The calculations would predict the wavelengths of maximum absorption (λmax), corresponding to electron transitions, typically from the HOMO to the LUMO.

Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. For this molecule, predictions would differentiate the protons and carbons of the pyridine ring, the two equivalent methyl groups, and the distinct protons and carbons of the vinyl group. Experimental NMR data for this compound has been reported, which could be used to validate such theoretical calculations. cdnsciencepub.com

Reaction Pathway Elucidation and Transition State Analysis

QM calculations are instrumental in mapping out the mechanisms of chemical reactions. For this compound, one could study electrophilic addition to the vinyl group.

Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. This would elucidate the step-by-step mechanism.

Transition State Analysis: A transition state is the highest energy point along the reaction coordinate. QM calculations can determine the geometry and energy of this transient species. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Reactivity Descriptors and Selectivity Prediction

From the electronic structure, various reactivity descriptors can be calculated to predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. For this compound, it would show negative potential (red/yellow) around the nitrogen atom, indicating a site for electrophilic attack or protonation. The π-system of the vinyl group would also show significant electron density.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, providing a more quantitative measure of local reactivity than MEP maps.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. MM and MD simulations use classical physics to model the behavior of larger systems over longer timescales, such as a molecule's interaction with a solvent or a biological receptor.

Conformational Analysis and Ligand-Substrate Interactions

These simulations explore the physical movements and interactions of molecules.

Conformational Analysis: this compound has conformational flexibility due to rotation around the single bond connecting the vinyl group to the pyridine ring. MM calculations can map the potential energy surface as a function of this rotation to identify the most stable (lowest energy) conformation. Steric hindrance from the adjacent methyl groups would significantly influence this preferred geometry.

Ligand-Substrate Interactions: MD simulations can model how this compound interacts with other molecules, such as a solvent, a metal surface, or the active site of an enzyme. nih.gov The simulation tracks the positions and velocities of all atoms over time, revealing information about binding modes, interaction energies, and the stability of the resulting complex. For example, MD simulations are used to study how substituted pyridine derivatives bind to protein targets like lysine-specific demethylase 1. nih.gov The primary forces driving these interactions would be electrostatic interactions and van der Waals forces.

Following comprehensive searches for scientific literature, it has been determined that there is a lack of available research specifically focused on the chemical compound “this compound” corresponding to the detailed outline provided. The topics listed, such as polymer complexation, solvent effects, and computational design, are established areas of polymer and materials science. However, published studies applying these theoretical and computational models specifically to this compound and its derived systems could not be located.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Creating content for the specified sections would require non-existent research findings, data tables, and detailed scientific discussions. To maintain scientific accuracy and adhere to the strict constraint of focusing only on "this compound," the article cannot be produced.

Advanced Characterization Techniques for 3,5 Dimethyl 4 Vinylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of monomers and polymers. It provides insights into the chemical environment of individual nuclei, enabling the elucidation of molecular structure, composition, and stereochemistry.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, TOCSY, NOESY) for Structural Elucidation and Sequence Analysis in Polymers

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, forms the foundation of structural characterization. For polymers of 4-vinylpyridine (B31050) (P4VP), the ¹H NMR spectrum typically shows broad resonances corresponding to the aliphatic backbone protons (–CH₂–CH–) and the aromatic protons of the pyridine (B92270) ring. Similarly, the ¹³C NMR spectrum provides information on the different carbon environments. For instance, in copolymers of 4-vinylpyridine and styrene (B11656), distinct signals for the aromatic carbons of both monomer units can be identified and used to determine copolymer composition.

Two-dimensional (2D) NMR techniques are crucial for resolving the complex, often overlapping signals found in polymer spectra, providing unambiguous assignments and detailed microstructural information. pressbooks.pub

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In a P4VP polymer, COSY can be used to establish the connectivity between the methine and methylene (B1212753) protons of the polymer backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. pressbooks.pub This is extremely useful for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For a 4VP-styrene copolymer, HSQC spectra show cross-peaks that link the backbone -CH and -CH₂ protons to their respective carbons, as well as the aromatic protons to their corresponding aromatic carbons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations seen in COSY to an entire spin system. wisc.edu It reveals couplings between protons that are part of a continuous network of coupled spins, even if they are not directly coupled. This is particularly useful for identifying all the protons belonging to a specific monomer unit within a complex polymer chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, typically within 5 Å, through the Nuclear Overhauser Effect. This technique is invaluable for determining the stereochemistry and conformation of polymer chains.

By combining these 2D NMR techniques, a comprehensive picture of the polymer's microstructure, including monomer sequence distribution (e.g., triads) and tacticity, can be constructed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(4-vinylpyridine)-Styrene Copolymer.

| Assignment | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|

Solid-State NMR for Polymer Microstructure

While solution-state NMR is powerful, it is not suitable for insoluble or crosslinked polymers. Solid-state NMR (ssNMR) is an effective technique for studying the structure and dynamics of polymers in their solid form. nih.gov High-resolution ¹³C ssNMR can be used to investigate the miscibility of polymer blends. For example, studies on blends of poly(4-vinylpyridine) (P4VP) and poly(4-vinylphenol) (PVPh) have used ¹³C ssNMR to demonstrate intimate mixing at the molecular level. researchgate.net By measuring proton spin-lattice relaxation times in the laboratory frame (T₁(H)) and the rotating frame (T₁ρ(H)), researchers can probe the domain sizes and chain mobility within the blend, confirming miscibility when single relaxation times are observed for both components. researchgate.net This technique is essential for understanding the phase behavior and intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen and the hydroxyl group of PVPh, in solid polymer systems. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of molecules. It is highly sensitive to the presence of specific functional groups and the local chemical environment, making it a cornerstone for the characterization of monomers and polymers.

Functional Group Identification and Structural Characterization

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the key functional groups in 4-vinylpyridine and its polymers. mdpi.comdtic.mil In the FTIR spectrum of P4VP, characteristic peaks for the C-H stretching vibrations of the polymer backbone are observed in the 2850–2952 cm⁻¹ region. mdpi.com The stretching vibrations of the pyridine ring give rise to distinct peaks, such as the C=N absorptions around 1598 cm⁻¹ and 1557 cm⁻¹. mdpi.com These bands are sensitive to intermolecular interactions. For instance, when P4VP is blended with metal salts like ZnCl₂, the coordination between the zinc cation and the pyridine nitrogen can be confirmed by shifts in the positions of these vibrational bands. dtic.milresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for studying copolymer systems. In the analysis of 4-vinylpyridine and styrene copolymers, Raman spectroscopy can be used alongside kinetic data to track the formation of polymer particles during polymerization. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Poly(4-vinylpyridine) (P4VP). mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|

In-situ Monitoring of Reactions and Polymerization Processes

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic information. Fiber-optic-based FTIR and Raman spectroscopy are powerful process analytical technologies (PAT) for the in-situ monitoring of polymerization reactions. acs.org By tracking the disappearance of the monomer's vinyl group vibrational bands and the appearance of the polymer's characteristic bands, the reaction kinetics can be determined. For example, in the atom transfer radical polymerization (ATRP) or nitroxide-mediated radical polymerization (NMRP) of 4-vinylpyridine, in-situ spectroscopy can be used to monitor monomer conversion over time. cmu.edu This allows for the study of reaction rates under different conditions (e.g., temperature, initiator concentration) and helps in optimizing the polymerization process to achieve polymers with controlled molecular weights and low polydispersity. acs.orgcmu.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). For polymers, specialized MS techniques are required to handle their large molecular weights and distributions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a premier technique for the characterization of synthetic polymers. nih.govyoutube.com It allows for the accurate determination of the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). nih.gov In a MALDI-TOF experiment, the polymer is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the polymer molecules, typically as [M+H]⁺ or [M+Na]⁺ adducts. researchgate.netnih.gov The resulting spectrum consists of a series of peaks, where each peak corresponds to a specific oligomer chain length, separated by the mass of the repeating monomer unit (105.06 Da for 4-vinylpyridine). nih.gov This technique is also invaluable for analyzing the end-groups of the polymer chains, which provides insight into the initiation and termination mechanisms of the polymerization. nih.gov Poly(vinylpyridine) itself has been evaluated as a convenient mass calibrant for MALDI-MS due to the exclusive formation of [M+H]⁺ ions, which form an evenly spaced series of peaks. nih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another valuable technique for polymer characterization. In this method, the polymer is thermally degraded (pyrolyzed) under controlled conditions, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. The fragmentation pattern provides a "fingerprint" of the polymer and can be used to elucidate its structure and the thermal degradation mechanism. For poly(4-vinylpyridine), Py-GC-MS has been used to identify the primary pyrolysis products, helping to understand the degradation pathways, which include reactions typical for polyolefins. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3,5-Dimethyl-4-vinylpyridine. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique molecular formula from the measured exact mass. nih.gov

For this compound, the molecular formula is C₉H₁₁N. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow error margin (e.g., < 5 ppm) provides unequivocal confirmation of the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com This technique is foundational for verifying the identity of the synthesized monomer before its use in polymerization or other reactions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Theoretical Exact Mass ([M+H]⁺) | 134.09642 u |

| Typical Experimental Mass ([M+H]⁺) | 134.0961 u |

| Typical Mass Accuracy | < 5 ppm |

| Common Ionization Technique | Electrospray Ionization (ESI) |

MALDI-TOF for Polymer Molecular Weight Distribution and Architecture

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique for characterizing synthetic polymers, including derivatives of poly(vinylpyridine). nih.gov It provides detailed information on the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, or Đ = Mw/Mn). koreascience.kr

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a suitable matrix compound (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing agent (e.g., sodium or silver salts). wpmucdn.comfrontiersin.org The laser pulse desorbs and ionizes the polymer chains, which then travel through a time-of-flight analyzer. The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length, separated by the mass of the monomer repeating unit. This allows for the precise calculation of molecular weight averages and provides insights into the polymer's architecture, such as the identification of end-groups. nih.gov

| Parameter | Typical Value / Compound |

|---|---|

| Matrix | DCTB, Dithranol |

| Cationizing Agent | Sodium Iodide (NaI), Silver Trifluoroacetate (AgTFA) |

| Number-Average Molecular Weight (Mn) | Typically 5,000 - 20,000 g/mol |

| Weight-Average Molecular Weight (Mw) | Typically 5,500 - 22,000 g/mol |

| Polydispersity Index (PDI or Đ) | 1.05 - 1.20 (for controlled polymerizations) |

Thermal Analysis Methods

Thermal analysis techniques are crucial for determining the operational limits and physical properties of poly(this compound) and its derivatives under the influence of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com For polymers derived from this compound, TGA is used to evaluate thermal stability and degradation profiles. The resulting thermogram plots mass loss versus temperature. Key data points include the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the residual mass at the end of the analysis. Studies on analogous polymers like poly(4-vinylpyridine) (P4VP) show that degradation typically occurs in a single primary step under an inert atmosphere (e.g., nitrogen). mdpi.commetu.edu.tr The main degradation for P4VP is recorded between 300 and 450 °C. mdpi.com The presence of methyl groups in the 3 and 5 positions may influence the thermal stability of the polymer backbone.

| Parameter | Typical Temperature Range / Value |

|---|---|

| Initial Mass Loss (adsorbed water/solvent) | < 150 °C |

| Onset of Polymer Degradation (T_onset) | ~320 - 400 °C |

| Temperature of Maximum Degradation Rate (T_max) | ~360 - 420 °C |

| Final Residue at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous polymers like poly(vinylpyridines), the most significant transition observed is the glass transition, which marks the change from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The Tg for pure poly(4-vinylpyridine) is typically observed in the range of 140–160 °C. mdpi.comresearchgate.net This value can be influenced by factors such as molecular weight, moisture content, and complexation with other molecules. mdpi.comresearchgate.net DSC analysis of poly(this compound) would be expected to show a distinct Tg, providing critical information about its physical state at different temperatures.

| Thermal Transition | Parameter | Typical Value (for P4VP as reference) |

|---|---|---|

| Glass Transition | Tg | 140 - 160 °C mdpi.comresearchgate.net |

| Melting | Tm | Not typically observed (amorphous) |

| Crystallization | Tc | Not typically observed (amorphous) |

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal, based on the scattering pattern of an X-ray beam incident on the crystalline solid.

Single Crystal XRD for Molecular and Complex Structures

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the three-dimensional structure of a crystalline material at the atomic level. mdpi.com While obtaining a single crystal of the monomer this compound can be challenging, the technique is exceptionally well-suited for characterizing its crystalline salts or coordination complexes. For instance, coordination of the pyridine nitrogen to a metal center often yields stable, crystalline materials suitable for SCXRD analysis. researchgate.net

The analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It also reveals detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking. This information is invaluable for structure-property relationship studies. For example, analysis of a related compound, 3,5-dichloropyridin-4-amine, by SCXRD revealed an orthorhombic crystal system with space group Pna2₁, providing definitive structural details. ijream.org

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.3133 |

| b (Å) | 12.9286 |

| c (Å) | 3.8678 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 665.73 |

Powder XRD for Polymer Crystallinity and Morphology

Powder X-ray Diffraction (XRD) is a fundamental technique for investigating the solid-state structure of polymers. It distinguishes between crystalline, semi-crystalline, and amorphous materials based on the diffraction patterns produced when X-rays interact with the sample. Crystalline regions produce sharp, well-defined peaks, while amorphous components result in broad, diffuse halos.

In the study of polyvinylpyridines, XRD is employed to assess the degree of order within the polymer matrix. For instance, studies on poly(4-vinylpyridine) (PVP) and its N-methyl quaternized derivatives have frequently shown that these polymers are predominantly amorphous. researchgate.netmdpi.com Their XRD patterns are typically characterized by a broad amorphous halo, indicating a lack of long-range ordered crystalline structures. mdpi.com This amorphous nature is a key characteristic influencing properties such as solubility and thermal behavior.

The table below summarizes typical observations from XRD analysis of P4VP, which serves as a proxy to understand the type of data that would be sought for poly(this compound).

| Polymer System | Observed XRD Features | Implied Morphology |

| Poly(4-vinylpyridine) (P4VP) | Broad, diffuse halo | Amorphous mdpi.com |

| Quaternized P4VP Derivatives | Broad, diffuse halo | Amorphous mdpi.com |

This data pertains to Poly(4-vinylpyridine) and is provided for illustrative purposes due to the absence of specific data for Poly(this compound).

The introduction of methyl groups on the pyridine ring in poly(this compound) would likely increase steric hindrance, potentially disrupting chain packing and further favoring an amorphous structure. However, without experimental data, this remains a hypothesis.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques are indispensable for visualizing the microstructure of materials at high resolution. mdpi.comgoogle.comresearchgate.net SEM provides detailed information about the surface topography, while TEM reveals the internal morphology and nanostructure. azom.com

Morphological Analysis of Polymers and Materials

Scanning Electron Microscopy (SEM) is used to examine the surface features of polymer films, particles, and composites. In studies of P4VP-based materials, SEM has revealed morphologies ranging from aggregated granular particles to microspheres. researchgate.net The technique is crucial for understanding how synthesis and processing conditions affect the final form of the material, which in turn impacts its application performance.

Transmission Electron Microscopy (TEM) offers higher resolution and provides insights into the internal structure. For P4VP-based block copolymers, TEM is essential for visualizing the phase-separated domains, such as lamellae, cylinders, or spheres, that form through self-assembly. acs.orgmdpi.com For example, in studies of P4VP block copolymers, TEM images, often enhanced with selective staining, can clearly distinguish the different polymer domains and their arrangement. acs.org

Nanostructure Characterization

TEM is particularly powerful for characterizing nanostructures within polymeric materials. researchgate.net In research on P4VP-based systems, TEM has been used to visualize a variety of nanoscale features, including:

Micellar Aggregates: In solution, P4VP copolymers can form micelles, and TEM can be used to observe their size and shape.

Nanocrystal Formation: Under certain conditions, such as in gels, long-range aggregation in P4VP can lead to the formation of nanocrystals, which have been identified by TEM as having average sizes in the range of 20-30 nm. huji.ac.il

Nanoparticle Distribution: When P4VP is used to create nanocomposites, TEM can show the dispersion and location of inorganic nanoparticles within the polymer matrix. acs.org

The table below outlines the typical applications of electron microscopy for the characterization of P4VP-based materials.

| Technique | Information Obtained | Example Findings for P4VP Systems |

| SEM | Surface topography, particle size and shape | Observation of aggregated microspheres and granular clusters. researchgate.net |

| TEM | Internal morphology, phase separation, nanostructures | Visualization of lamellar and cylindrical domains in block copolymers; identification of 20-30 nm nanocrystals in gels. acs.orghuji.ac.il |

This data pertains to Poly(4-vinylpyridine) and is provided for illustrative purposes due to the absence of specific data for Poly(this compound).

For poly(this compound) derivatives, one would expect electron microscopy to be similarly vital for elucidating how the substituted pyridine ring affects self-assembly in block copolymers or the morphology of resulting polymer particles and films.

Emerging Research Directions and Future Outlook

Integration of 3,5-Dimethyl-4-vinylpyridine into Advanced Functional Materials

The incorporation of this compound into functional materials is a promising area of research. While direct studies on this specific monomer are nascent, the extensive knowledge base for poly(4-vinylpyridine) (P4VP) provides a foundation for predicting its potential. P4VP is widely used in applications ranging from catalysis and ion-exchange to functional coatings. polysciences.com The addition of dimethyl groups is anticipated to modify these functionalities, leading to materials with tailored properties for specialized applications. rsc.org

Development of Chemo- and Biosensors

Polymers based on vinylpyridine are valuable in sensor technology due to the nitrogen atom in the pyridine (B92270) ring, which can interact with various analytes. tubitak.gov.tr While research has not yet extensively covered this compound, its potential can be inferred from studies on related polymers. Poly(4-vinylpyridine) has been used as a selective layer for detecting nitroaromatic vapors and as a component in humidity sensors. researchgate.net For instance, initiated chemical vapor deposition (iCVD) has been used to create P4VP thin films for nanotrench-based sensors. researchgate.net

The introduction of 3,5-dimethyl substitution is expected to enhance the selectivity and sensitivity of such sensors. The methyl groups could create specific binding pockets, improving recognition of target molecules. Furthermore, the increased hydrophobicity might be advantageous in sensor designs intended for non-aqueous environments or for detecting nonpolar analytes. The development of biosensors could also benefit from these properties, potentially in applications like molecularly imprinted polymers (MIPs) where creating specific recognition sites is crucial for detecting biomarkers or pathogens. mdpi.com

Novel Coatings and Surface Functionalization

Poly(4-vinylpyridine) is recognized for its utility in creating functional coatings that enhance adhesion, provide chemical resistance, and can be further modified. polysciences.com It has been investigated for anti-corrosive coatings and for fabricating antibacterial surfaces. sigmaaldrich.com The integration of this compound into coating formulations could offer enhanced performance. The methyl groups would likely increase the coating's resistance to water and polar solvents, a desirable trait for protective applications.

Surface functionalization using polymers derived from this compound could also lead to novel antifouling surfaces. Research on P4VP-modified zwitterionic polymers has shown promise in creating surfaces that resist protein adsorption and cell attachment, which is critical for biomedical devices and biosensors. researchgate.net The steric and electronic effects of the dimethyl groups could further tune these antifouling properties.

| Polymer System | Functionalization Method | Target Application | Potential Advantage of 3,5-Dimethyl Substitution |

| Poly(4-vinylpyridine) | Initiated Chemical Vapor Deposition (iCVD) | Nitroaromatic vapor sensing | Enhanced selectivity and sensitivity |

| Poly(4-vinylpyridine) | Composite Films with Metal Oxides | Photocatalysis | Modified catalytic activity |

| P4VP-Zwitterionic Copolymers | RAFT Polymerization | Antifouling surfaces | Tunable hydrophobicity and antifouling efficacy |

| Poly(4-vinylpyridine) | Cross-linking | Anti-corrosive coatings | Increased durability and solvent resistance |

Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which involves non-covalent interactions, is a key area for creating "smart" materials that respond to environmental stimuli. Block copolymers containing P4VP are known to form complex supramolecular structures through interactions like hydrogen bonding. mdpi.com These assemblies can create nanostructured thin films, micelles, and nanoporous materials. mdpi.comresearchgate.net

The 3,5-dimethyl substitution is poised to significantly influence these interactions. A notable study on the self-assembly of a structurally similar compound, 3,5-dimethyl-4-iodopyrazole (B181040) (DMIP), revealed that hydrogen and halogen bonds could drive the formation of complex tubular structures. nih.gov This suggests that this compound and its polymers could also form unique hierarchical super-architectures. nih.gov These materials could be responsive to stimuli such as pH, temperature, or the introduction of specific guest molecules, making them candidates for smart materials in drug delivery, catalysis, and adaptive systems. nih.govrsc.org

Adsorption and Separation Technologies (e.g., porous microspheres)

Porous polymers are crucial for separation and purification technologies. Cross-linked poly(4-vinylpyridine) has demonstrated excellent capacity for adsorbing organic compounds like phenols from aqueous solutions. nih.gov Composite monoliths containing P4VP have also been fabricated for the selective adsorption and recovery of heavy and precious metals from wastewater. mdpi.com

Developing porous microspheres from poly(this compound) could lead to adsorbents with enhanced selectivity. The methyl groups can modify the polymer's affinity for different molecules, potentially allowing for more targeted separation of pollutants or high-value compounds. Isoporous membranes created from block copolymers containing P4VP have been used for ultrafiltration, where the pore size and surface chemistry can be precisely controlled. mdpi.com The use of this compound in such systems could create membranes with tailored pore environments, improving separation efficiency and reducing fouling. researchgate.net

Green Chemistry Approaches in Synthesis and Polymerization of this compound

Modern chemical synthesis emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and using renewable resources. The synthesis of this compound and its subsequent polymerization are areas where green chemistry principles can be applied.

The conventional synthesis of 4-vinylpyridine (B31050) involves the condensation of 4-methylpyridine (B42270) with formaldehyde. wikipedia.orggoogle.com A similar pathway could be envisioned for this compound, likely starting from 3,4,5-trimethylpyridine. Green approaches to related vinylpyridines have utilized bio-renewable solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) and non-toxic chlorinating agents, achieving high yields without the need for chromatographic purification. tandfonline.com Applying these methods could significantly reduce the environmental impact of producing the 3,5-dimethyl derivative. Furthermore, research into the synthesis of related pyridine compounds, such as 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, has focused on process optimization to reduce solvent use and improve productivity, offering a model for greener synthesis routes. rasayanjournal.co.in

In polymerization, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are central to creating well-defined polymers. acs.org Green ATRP methods are being developed to minimize catalyst concentration and use environmentally benign solvents. The polymerization of this compound could leverage these advancements. Spontaneous polymerization on inorganic surfaces like mica has also been demonstrated for 4-vinylpyridine, offering a solvent-free polymerization route for creating composite materials. researchgate.net

| Green Chemistry Principle | Application in Synthesis/Polymerization | Example from Related Compounds |

| Use of Renewable Feedstocks/Solvents | Synthesis of vinylpyridine monomer | Use of 2-MeTHF as a bio-renewable solvent for 2-vinylpyridine (B74390) synthesis. tandfonline.com |

| Atom Economy | Process optimization to reduce byproducts | One-pot synthesis of pyridine intermediates without isolation. rasayanjournal.co.in |

| Safer Solvents and Auxiliaries | Polymerization in benign media | Spontaneous polymerization of 4-VP on mica surfaces without bulk solvent. researchgate.net |

| Design for Energy Efficiency | Milder reaction conditions | Room temperature Wittig reaction for vinyl group formation. tandfonline.com |

| Catalysis | Reusable and efficient catalysts | Use of poly(4-vinylpyridine) as a reusable solid amine catalyst. researchgate.net |

Advancements in Computational Modeling for Complex this compound Systems

Computational modeling is an indispensable tool for predicting material properties and understanding complex molecular interactions, thereby accelerating materials discovery. For this compound, computational methods can provide insights where experimental data is still scarce.

Density Functional Theory (DFT) calculations have been successfully used to predict the interaction energies driving the self-assembly of the structurally analogous 3,5-dimethyl-4-iodopyrazole. nih.gov These calculations showed that hydrogen and halogen bonding could provide sufficient energy (up to 32.81 kJ mol⁻¹) to form stable tubular architectures. nih.gov Similar DFT studies on this compound could elucidate its potential for forming ordered supramolecular structures and predict the geometry and stability of these assemblies.

For polymerization processes, kinetic modeling can optimize reaction conditions and assist in the scale-up of polymer synthesis. Such models have been applied to the RAFT polymerization of 4-vinylpyridine to produce macro-RAFT agents with controlled molecular weight and low dispersity. acs.org Applying these modeling techniques to the polymerization of this compound would enable more efficient synthesis of its polymers, predicting how the steric hindrance from the methyl groups affects polymerization kinetics and the final polymer architecture.

Exploration of New Catalytic Applications and Reactivity Patterns